Myrtenal
Overview
Description
Myrtenal is a naturally occurring bicyclic monoterpenoid with the chemical formula C10H14O. It is found in various plant species, including Hyssopus officinalis, Salvia absconditiflora, and Cyperus articulatus . This compound is known for its distinctive aroma and is used in the fragrance industry. It also exhibits several biological activities, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrtenal can be synthesized through the oxidation of alpha-pinene. One effective method involves the use of oxone (potassium peroxomonosulfate) in dimethylformamide (DMF) to oxidize alpha-pinene to this compound . The reaction typically occurs at room temperature and yields this compound with high purity.
Industrial Production Methods: Industrial production of this compound often involves the oxidation of a mixture of terpenes derived from natural sources. The mixture undergoes strong oxidizing treatment followed by separation of the carbonyl compounds and vacuum fractional distillation to recover this compound in a highly pure state .
Types of Reactions:
Oxidation: this compound can be oxidized to form myrtenic acid using oxidizing agents like oxone.
Reduction: Reduction of this compound can yield myrtenol, a related monoterpenoid.
Substitution: this compound can undergo various substitution reactions, particularly at the aldehyde group, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, ethanol.
Major Products:
Myrtenic Acid: Formed through oxidation.
Myrtenol: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Myrtenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various biologically active compounds.
Biology: Exhibits antibacterial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential in treating Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Industry: Utilized in the fragrance industry for its aromatic properties.
Mechanism of Action
Myrtenal exerts its effects through several mechanisms:
Inhibition of Acetylcholinesterase: this compound inhibits acetylcholinesterase, increasing the availability of acetylcholine in the synaptic cleft, which is beneficial in treating Alzheimer’s disease.
Antioxidant Activity: this compound stabilizes endogenous antioxidant protection, reducing oxidative stress.
Anti-inflammatory Activity: It down-regulates the expression of tumor necrosis factor-alpha (TNF-α), reducing inflammation and tumor growth.
Comparison with Similar Compounds
Myrtenal is similar to other monoterpenoids such as borneol, camphor, geraniol, pinene, and thymol. it is unique in its specific combination of biological activities:
Borneol: Known for its analgesic and anti-inflammatory properties.
Camphor: Used for its antispasmodic and vasodilating effects.
Geraniol: Exhibits antifungal and antibacterial activities.
Pinene: Known for its anti-inflammatory and bronchodilatory effects.
Thymol: Exhibits strong antibacterial and antifungal properties.
This compound stands out due to its potent acetylcholinesterase inhibitory activity and its potential in treating neurodegenerative diseases and cancer.
Properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRMUZKLFIEVAO-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564-94-3, 18486-69-6 | |
Record name | Myrtenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myrtenal, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pin-2-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRTENAL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MYRTENAL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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